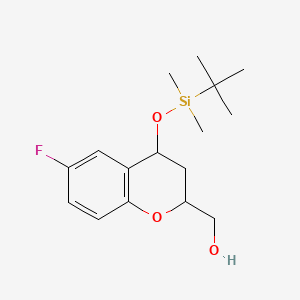
4-tert-Butyldimethylsilyloxy-6-fluoro-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyldimethylsilyloxy-6-fluoro-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran is a synthetic organic compound with the molecular formula C16H25FO3Si. It is characterized by the presence of a silyloxy group, a fluorine atom, and a hydroxymethyl group attached to a dihydrobenzopyran ring. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyldimethylsilyloxy-6-fluoro-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of Hydroxyl Group: The hydroxyl group of a precursor compound is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Fluorination: Introduction of the fluorine atom is achieved using a fluorinating agent like diethylaminosulfur trifluoride.
Cyclization: The protected intermediate undergoes cyclization to form the dihydrobenzopyran ring.
Deprotection: The silyl protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound is not widely reported, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling of reagents and reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyldimethylsilyloxy-6-fluoro-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the fluorine atom, yielding a non-fluorinated analog.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 4-tert-butyldimethylsilyloxy-6-carboxy-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran.
Reduction: Formation of 4-tert-butyldimethylsilyloxy-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran.
Substitution: Formation of 4-tert-butyldimethylsilyloxy-6-iodo-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran.
Scientific Research Applications
4-tert-Butyldimethylsilyloxy-6-fluoro-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran has several applications in scientific research:
Organic Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.
Biological Studies: Used in studies to understand the interaction of fluorinated compounds with biological systems.
Industrial Research: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-tert-Butyldimethylsilyloxy-6-fluoro-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran is not well-documented, as it is primarily used as an intermediate in chemical synthesis. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use in research.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butyldimethylsilyloxy-6-chloro-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran
- 4-tert-Butyldimethylsilyloxy-6-bromo-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran
- 4-tert-Butyldimethylsilyloxy-6-iodo-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran
Uniqueness
The presence of the fluorine atom in 4-tert-Butyldimethylsilyloxy-6-fluoro-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran imparts unique properties, such as increased metabolic stability and altered electronic characteristics, compared to its chloro, bromo, and iodo analogs. These properties make it a valuable compound for studying the effects of fluorination in organic and medicinal chemistry.
Properties
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxy-6-fluoro-3,4-dihydro-2H-chromen-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FO3Si/c1-16(2,3)21(4,5)20-15-9-12(10-18)19-14-7-6-11(17)8-13(14)15/h6-8,12,15,18H,9-10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAOKGNXQYPAQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(OC2=C1C=C(C=C2)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














